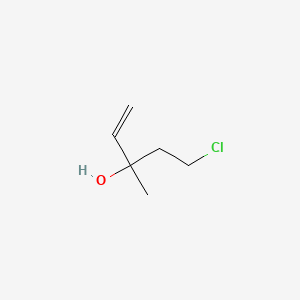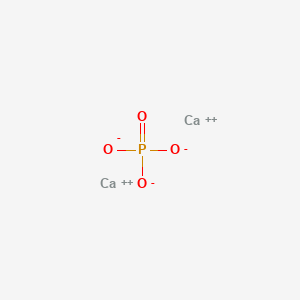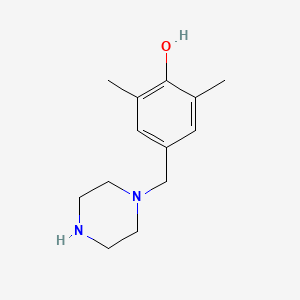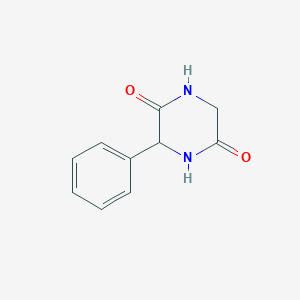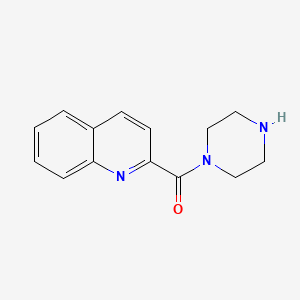
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate
Vue d'ensemble
Description
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring, an ethoxycarbonyl group, and a beta-hydroxy-beta-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl group. The beta-hydroxy-beta-methyl group can be introduced through a subsequent reaction with a suitable reagent such as a Grignard reagent or an organolithium compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-hydroxy position.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of a beta-keto ester.
Reduction: Formation of a beta-hydroxy alcohol.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings and beta-hydroxy groups. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine: The compound’s unique structure may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties .
Mécanisme D'action
The mechanism of action of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The beta-hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Ethyl 2-ethoxycarbonyl-3-hydroxy-3-methylbutanoate
- Methyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
- Propyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
Uniqueness: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a beta-hydroxy-beta-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H20O5 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-4-16-9(13)8-11(3,15)12(6-7-12)10(14)17-5-2/h15H,4-8H2,1-3H3 |
Clé InChI |
XBASGZSGANOPDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C1(CC1)C(=O)OCC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8568760.png)


![2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B8568780.png)
![N-(3-bromophenyl)-7-methoxypyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8568783.png)
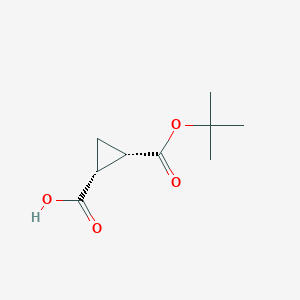
![tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate](/img/structure/B8568794.png)
